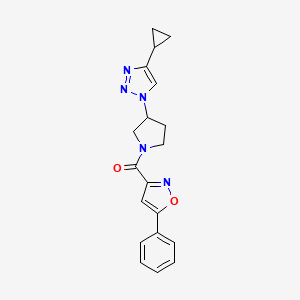

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Übersicht

Beschreibung

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as 4-cyclopropyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

The compound interacts with its target, the VHL protein, by binding to it . This binding inhibits the function of VHL, leading to an increase in the levels of HIF . As a result, the expression of HIF-responsive genes is upregulated, leading to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIF pathway . By inhibiting the degradation of HIF, the compound leads to an increase in the transcription of HIF-responsive genes . These genes are involved in various processes, including angiogenesis, erythropoiesis, and cellular metabolism .

Pharmacokinetics

It is known that some triazole-based drugs have issues with water solubility, which can affect their bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the HIF pathway . By increasing the levels of HIF, the compound can promote angiogenesis, increase erythropoiesis, and alter cellular metabolism . These effects can have various therapeutic implications, including the treatment of anemia and cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the oxygen levels in the cellular environment, given its impact on the HIF pathway Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . The triazole ring, in particular, is known for its ability to form stable complexes with various metal ions, which can influence its interactions with metalloproteins .

Cellular Effects

Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines

Molecular Mechanism

It is known that triazole derivatives can interact with various biomolecules through hydrogen bonding and other non-covalent interactions . These interactions can potentially lead to changes in enzyme activity, protein conformation, and gene expression.

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may exhibit stability under various conditions

Dosage Effects in Animal Models

The effects of different dosages of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone in animal models have not been reported yet. Studies on similar compounds suggest that they may exhibit dose-dependent effects, with potential therapeutic effects at lower doses and toxic effects at higher doses .

Metabolic Pathways

Given the complexity of the molecule, it is likely to be metabolized by various enzymes and may interact with various cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins, which can influence their localization and accumulation .

Subcellular Localization

Similar compounds have been found to localize to various compartments or organelles depending on their physicochemical properties and interactions with other biomolecules .

Biologische Aktivität

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that it effectively inhibits the growth of various bacterial strains. For instance, a study found that the compound showed an inhibitory concentration (IC50) of against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were reported as follows:

| Cell Line | IC50 () |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival. The triazole moiety is believed to interact with the active sites of target enzymes, disrupting their function and leading to cell death . Additionally, the isoxazole component may enhance lipophilicity, improving cellular uptake.

Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against multidrug-resistant strains. The results indicated that it not only inhibited growth but also reduced biofilm formation significantly .

Study 2: Anticancer Mechanisms

Another pivotal study focused on the anticancer mechanisms of this compound. Researchers utilized flow cytometry to analyze apoptosis in treated cancer cells. They observed increased levels of annexin V-positive cells after treatment with the compound, confirming its pro-apoptotic effects .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a triazole ring linked to a pyrrolidine moiety, combined with a phenylisoxazole group. The unique structural components contribute to its biological activity. The synthesis typically involves multistep reactions that may include cycloaddition reactions, which are common in the construction of triazole derivatives.

Anticancer Properties

One of the primary applications of this compound is in cancer therapy. Research has shown that derivatives of triazoles exhibit significant anticancer activity. For instance, compounds structurally similar to (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone have been tested against various cancer cell lines, demonstrating promising results.

A study highlighted the anticancer activities of triazole derivatives against cell lines such as MDA-MB231 and HCT116. These studies revealed that certain derivatives exhibited IC50 values indicating potent activity against these cancer types . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antifungal Activity

Another significant application is in antifungal therapy. Compounds with triazole structures have been recognized for their antifungal properties. For example, studies on related compounds have shown effectiveness against Candida species, with some derivatives surpassing traditional antifungal agents like fluconazole in efficacy . This opens avenues for developing new antifungal treatments based on the triazole framework.

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of triazole-based compounds and evaluated their anticancer activity. Among these compounds, one derivative demonstrated an IC50 value of 42.5 µg/mL against the MDA-MB231 cell line, indicating strong anticancer potential. The study employed assays such as MTT to assess cell viability and proliferation .

Case Study 2: Antifungal Efficacy

A separate investigation focused on the antifungal properties of triazole derivatives against various strains of Candida. The synthesized compounds were tested for their minimum inhibitory concentration (MIC) values, revealing several candidates with MIC ≤ 25 µg/mL that were effective against resistant strains . This research underscores the potential for developing new antifungal therapies utilizing similar structural motifs.

Analyse Chemischer Reaktionen

Table 1: Synthetic Routes for 5-Substituted Isoxazoles

The phenyl group at position 5 is introduced using phenylacetylene derivatives or via post-functionalization of preformed isoxazoles. For example, Huang et al. achieved 3-alkyl-5-aryl isoxazoles under ultrasound radiation without catalysts .

Construction of the 4-Cyclopropyl-1,2,3-Triazole-Pyrrolidine Core

The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the pyrrolidine backbone is formed through cyclization or ring-closing metathesis:

Triazole Formation

-

Cyclopropyl Group Introduction : Cyclopropane-containing alkynes (e.g., cyclopropylacetylene) react with azides under Cu(I) catalysis (CuSO₄/sodium ascorbate, 25°C, 12 h) .

-

Regioselectivity : CuAAC favors 1,4-disubstituted triazoles, ensuring the cyclopropyl group occupies position 4 .

Pyrrolidine Functionalization

-

Route A : Proline derivatives undergo N-alkylation with triazole-bearing electrophiles.

-

Route B : Ring-closing metathesis of dienes using Grubbs catalyst .

Methanone Bridge Assembly

The ketone linker is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation:

-

Step 1 : Activation of the isoxazole-3-carboxylic acid using SOCl₂ or EDCl/HOBt.

-

Step 2 : Coupling with the triazole-pyrrolidine amine under basic conditions (e.g., DIPEA, DMF, 0°C → rt) .

Table 2: Coupling Reaction Optimization

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDCl/HOBt | DMF | 0°C → rt | 78% |

| DCC/DMAP | CH₂Cl₂ | Reflux | 65% |

| SOCl₂ (acid chloride) | THF | -20°C | 82% |

Functionalization of the Isoxazole Ring

-

Electrophilic Substitution : Nitration or halogenation at position 4 of the isoxazole using HNO₃/H₂SO₄ or NXS (X = Cl, Br) .

-

Suzuki Coupling : Introduction of aryl groups via Pd-catalyzed cross-coupling with boronic acids .

Triazole-Pyrrolidine Modifications

-

N-Alkylation : Quaternization of the triazole nitrogen using alkyl halides (K₂CO₃, DMF, 60°C) .

-

Cyclopropane Ring-Opening : Reaction with strong acids (e.g., HBr/AcOH) to form bromoalkyl derivatives .

Stability and Reactivity Insights

-

Acid Sensitivity : The cyclopropane ring undergoes ring-opening under strong acidic conditions (pH < 2) .

-

Thermal Stability : Decomposition observed above 200°C (DSC/TGA) .

-

Photoreactivity : The isoxazole moiety shows [2+2] cycloaddition under UV light .

Key Challenges and Optimization

Eigenschaften

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-19(16-10-18(26-21-16)14-4-2-1-3-5-14)23-9-8-15(11-23)24-12-17(20-22-24)13-6-7-13/h1-5,10,12-13,15H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNUEEHMDXOTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.